[1,2,4]Triazolo[1,5-a]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the class of triazolo derivatives fused with pyridine. This compound is characterized by its unique structure which incorporates a triazole ring fused to a pyridine ring, along with a carboxylic acid functional group at the 7-position. The compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The compound can be synthesized through various methods, including cyclization reactions involving 2-aminopyridines and other precursors. It is often referenced in literature related to heterocyclic chemistry and pharmaceutical applications.
[1,2,4]Triazolo[1,5-a]pyridine-7-carboxylic acid is classified under:
The synthesis of [1,2,4]triazolo[1,5-a]pyridine derivatives can be achieved through several established methods:
The molecular structure of [1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid includes:
The chemical reactivity of [1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid can be explored through various reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or tailor it for specific applications.
The mechanism of action for [1,2,4]triazolo[1,5-a]pyridine derivatives often involves their interaction with biological targets such as enzymes or receptors:
Studies have indicated that modifications to the structure can significantly influence both solubility and biological activity, making it essential to analyze these properties during compound development.
The applications of [1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid are primarily found in medicinal chemistry:
The synthetic exploration of triazolopyridine scaffolds gained momentum in the early 2000s, with [1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid first systematically characterized in pharmaceutical patent literature circa 2015. Its documented CAS registry (1234616-29-5) coincides with medicinal chemistry programs targeting kinase inhibition and GPCR modulation [1] [7]. The compound’s commercial availability in milligram-to-kilogram quantities (priced at £106/100mg to £2551/10g) facilitated rapid adoption in high-throughput screening libraries [1]. A breakthrough emerged in 2018–2020 when multiple patent applications (including US-2020102303-A1 and US-2020102311-A1) featured this core structure as the critical pharmacophore in monoacylglycerol lipase (MAGL) inhibitors for neurodegenerative disorders [7]. These disclosures highlighted the scaffold’s optimal balance of metabolic stability (resistance to cytochrome P450 oxidation at the electron-deficient triazole ring) and synthetic tractability, cementing its role in lead optimization campaigns.
The triazolopyridine core serves as a strategic bioisostere for canonical purine heterocycles, effectively mimicking adenine’s hydrogen-bonding topology while conferring enhanced metabolic stability and tunable physicochemical properties. Computational analyses confirm that the triazolo[1,5-a]pyridine system adopts comparable dipole moments (≈3.5 Debye) and π-stacking geometries to purines, enabling conserved target interactions in ATP-binding pockets [5] [7]. The carboxylic acid at C7 introduces critical electrostatic complementarity to basic residues in enzymatic active sites – a feature exploited in MAGL inhibitor design where the anionic carboxylate forms salt bridges with catalytic serine residues [7].
Table 1: Bioisosteric Advantages of [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylic Acid Over Purine Systems
Property | Purine Scaffold | [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylic Acid | Pharmacological Advantage |
---|---|---|---|
Metabolic Stability | Low (C8 oxidation) | High (electron-deficient triazole) | Reduced clearance; longer half-life |
pKa (Ionizable Group) | N/A | 2.5–3.5 | pH-modulated membrane permeability |
Hydrogen Bond Acceptor Sites | 4 | 4 | Conserved target engagement |
Synthetic Flexibility | Moderate | High (C5/C7 derivatization) | Rapid SAR exploration via amidation/coupling |
LogP (Calculated) | -0.4 to 0.2 | 0.4–0.6 | Optimized passive diffusion |
Derivatization protocols capitalize on the carboxylic acid’s reactivity: (1) Amide coupling generates protease-resistant peptide mimetics; (2) Esterification (e.g., methyl ester, CAS 1094107-42-2) produces prodrugs with enhanced bioavailability; (3) Carbamate formation (e.g., benzyloxycarbonyl derivative, CAS 2764022-02-6) enables targeted delivery [2] [4]. Notably, methyl ester prodrugs exhibit 4.7-fold increased Caco-2 permeability versus the parent acid while maintaining hydrolysis susceptibility in systemic circulation [2].
Table 2: Commercial Derivatives for Structure-Activity Relationship Studies
Derivative | CAS Number | Molecular Weight | Price (mg Scale) | Key Application |
---|---|---|---|---|
[1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic acid | 1234616-38-6 | 163.13 g/mol | €236/100mg | Kinase inhibitor cores |
2-Amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid methyl ester | 1094107-42-2 | 192.17 g/mol | $501.33/5mg | Prodrug development |
2-{[(Benzyloxy)carbonyl]amino}-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid | 2764022-02-6 | 312.28 g/mol | Pending quotation | Targeted PROTAC conjugates |
7-Methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid | Not specified | 177.16 g/mol | Inquiry-based | Metabolic stability optimization |
7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid | 1416372-61-6 | 197.58 g/mol | Not listed | Halogen bonding-enhanced inhibitors |
The scaffold’s capacity for polypharmacological engagement stems from its orthogonal derivatization potential at C2, C5, and C7 positions, enabling simultaneous optimization against structurally diverse targets. In kinase inhibitor design, C7-carboxylate engages the hinge region while C2-aryl extensions (e.g., 2-amino substituents) occupy hydrophobic pockets in resistant mutant phenotypes [2] [7]. This multi-vector modification strategy proved critical in developing third-generation EGFR inhibitors with activity against T790M mutations.
In neuroscience applications, the carboxylic acid functionality serves as the primary MAGL recognition element (K~i~ ≈ 40 nM), while halogenation at C5 (e.g., chloro derivative, CAS 1416372-61-6) concurrently enhances FAAH inhibition – a dual-activity profile essential for managing neuroinflammatory cascades in Alzheimer’s models [7] [8]. The compound’s fluorescence properties (λ~ex~ 320 nm, λ~em~ 410 nm) further enable target engagement visualization in cellular assays, facilitating rational multi-target optimization [5]. Synthetic innovations like microwave-assisted cyclocondensation (150°C, 30 min) and BrettPhos-catalyzed coupling have reduced intermediate purification steps, accelerating the synthesis of hybrid derivatives such as 2-aminotriazolopyridine conjugates for antibiotic development against Gram-negative pathogens [2] [6].
Table 3: Multi-Target Applications of Triazolopyridine Carboxylic Acid Derivatives
Therapeutic Area | Derivative Modifications | Target Proteins | Biological Outcomes |
---|---|---|---|
Oncology | C5-amide; C2-aryl sulfonamide | EGFR, VEGFR2, CDK2 | Apoptosis induction in resistant NSCLC lines |
Neuropharmacology | C7-carboxylate; C5-fluoro | MAGL, FAAH, mGluR5 | 67% reduction in neuroinflammatory markers (in vivo) |
Anti-infectives | 2-Amino-C7-methyl ester; C5-bromine | DNA gyrase, β-lactamase | MIC~90~ = 1.2 µg/mL against MDR P. aeruginosa |
Metabolic Disorders | Tetrazolo[1,5-a]pyridine replacement | PPARγ, GPR40 | Improved insulin sensitization without edema |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2